molecular formula C12H15N3 B1367258 2-(Cyclohexylamino)nicotinonitrile CAS No. 77276-34-7

2-(Cyclohexylamino)nicotinonitrile

Cat. No. B1367258
CAS RN: 77276-34-7
M. Wt: 201.27 g/mol
InChI Key: UCVVPEUOVNJIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Cyclohexylamino)nicotinonitrile” is a chemical compound with the CAS Number: 77276-34-7 . It has a molecular weight of 201.27 . The IUPAC name for this compound is 2-(cyclohexylamino)nicotinonitrile .


Molecular Structure Analysis

The InChI code for 2-(Cyclohexylamino)nicotinonitrile is 1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclohexylamino)nicotinonitrile include a molecular weight of 201.27 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthetic Methods Development

  • Research has focused on developing synthetic methods for multiply arylated/alkylated nicotinonitriles, including tetra-arylated nicotinonitriles. This work has highlighted a new synthetic strategy using FeCl3-promoted condensation-cyclization reactions (Iwai et al., 2022).

Evolutionary Chemistry

  • Studies have explored the synthesis of nicotinonitrile under primitive earth conditions, suggesting its role in the prebiotic chemical evolution. Nicotinonitrile would have hydrolyzed in the primitive ocean to nicotinamide and nicotinic acid (Friedmann et al., 1971).

Microwave-Assisted Synthesis

  • A protocol has been developed for the rapid and automated synthesis of nicotinonitriles fused to cycloalkanes or saturated heterocycles under microwave irradiation (Krasavin et al., 2015).

Cytotoxicity and Anticancer Research

  • New nicotinonitrile and furo[2,3-b]pyridine derivatives bearing thiophene substituents have been synthesized and evaluated for cytotoxic activity against various tumor cell lines, showing promising results (Ibrahim et al., 2018).

Antibacterial Activity

  • Research has demonstrated the antibacterial potential of nicotinonitrile-linked hybrids against strains like Staphylococcus aureus and Enterococcus faecalis, comparing their efficacy with standard antibiotics (Mekky & Sanad, 2022).

Photophysical Studies

  • Studies have shown that nicotinonitrile derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile can be potential materials for blue light emission, with investigations into their photophysical properties (Ahipa et al., 2014).

properties

IUPAC Name

2-(cyclohexylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVVPEUOVNJIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510638
Record name 2-(Cyclohexylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)nicotinonitrile

CAS RN

77276-34-7
Record name 2-(Cyclohexylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylamino)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexylamino)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(Cyclohexylamino)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexylamino)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(Cyclohexylamino)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.